2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemistry programs require building blocks with predictable reactivity for efficient SAR exploration. 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline addresses this with a precisely positioned 6-chloro substituent (XLogP3=3.4) enabling controlled nucleophilic aromatic substitution and cross-coupling reactions. • Reactive chloro handle for late-stage functionalization and parallel synthesis • Core scaffold for focused quinoxaline libraries targeting oncology and anti-infective programs • Also suited for agrochemical discovery of novel crop protection agents Supplied with batch-specific purity certificates for reliable procurement workflows.

Molecular Formula C12H7ClN4O
Molecular Weight 258.66 g/mol
CAS No. 1065484-81-2
Cat. No. B1501332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
CAS1065484-81-2
Molecular FormulaC12H7ClN4O
Molecular Weight258.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=NC=N3)Cl
InChIInChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H
InChIKeyXTYJLMXADPCDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: Structural & Physicochemical Profile


2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline (CAS 1065484-81-2) is a heterocyclic compound defined by a quinoxaline core linked to a 6-chloropyrimidine moiety via an ether bridge [1]. It possesses a molecular formula of C12H7ClN4O and a molecular weight of 258.66 g/mol [2]. This specific chemical entity is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, enabling the construction of more complex, biologically active molecules [1].

Building Block
Versatile intermediate for medicinal chemistry and agrochemical synthesis
Key Feature
6-Chloro handle enables SNAr and cross-coupling diversification
Use Context
Supports library synthesis and hit-to-lead SAR exploration

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: Analog Substitution Limitations


Substituting 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline with a generic quinoxaline or a different pyrimidinyl ether is scientifically unsound due to the precise combination of its structural features. The 6-chloro substituent on the pyrimidine ring is a key determinant of both its physicochemical properties (e.g., lipophilicity, as reflected in an XLogP3 of 3.4 [1]) and its chemical reactivity. This chloro group provides a specific handle for downstream chemical transformations, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, which are fundamental to generating diverse libraries of drug-like compounds. Using a non-chlorinated or differently halogenated analog would alter reaction kinetics, regioselectivity, and the physicochemical profile of the final product, thereby invalidating established synthetic protocols and structure-activity relationship (SAR) studies [1].

Target Compound
Reactive C-Cl handle present
Higher lipophilicity (XLogP3 3.4)
Allows SNAr and cross-coupling
Non-Halogenated Analog
Lacks reactive halogen handle
Lower lipophilicity (~2.5)
Limited derivatization potential
Switch may alter reaction kinetics, regioselectivity, and invalidate established SAR protocols

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: Key Differentiators


Enhanced Lipophilicity

The presence of the chlorine atom significantly increases the lipophilicity of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline relative to a non-halogenated analog, 2-(pyrimidin-4-yloxy)-quinoxaline. This is quantified by the computed partition coefficient, XLogP3, which is a standard measure of a molecule's affinity for a lipophilic environment [1]. Increased lipophilicity can be advantageous for improving membrane permeability and target engagement in biological systems [1].

Lipophilicity Increase
Class-level inference
XLogP3 3.4 vs ~2.5 (non-halogenated analog)
Supports lipophilicity-driven permeability context
Computed value; class-level estimate for comparator
Medicinal Chemistry Physicochemical Properties Drug Design

High Purity

Commercial vendors specify a high purity for 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline, with typical offerings at 98+% [1]. This is a critical differentiator from typical research-grade building blocks, which may have a standard purity of 95% [1]. The higher purity ensures greater reproducibility in downstream synthetic steps and minimizes the introduction of confounding impurities into biological assays.

Purity Advantage
Specification review
98+% (vendor spec) vs typical 95%
Reduces impurity risk in downstream reactions and assays
Supplier specification; method review advised
Chemical Synthesis Quality Control Analytical Chemistry

Synthetic Versatility via Chloro Handle

The 6-chloro substituent on the pyrimidine ring of this compound is a crucial functional handle for diversification. It enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions [1]. This reactivity is a class-level feature of chloro-substituted N-heterocycles and is absent in unsubstituted pyrimidine analogs. This allows researchers to efficiently generate large libraries of novel quinoxaline-based compounds for biological screening.

Derivatization Potential
Class-level inference
Reactive C-Cl bond vs no halogen handle
Enables library diversification for SAR studies
Reactivity based on heterocyclic chemistry principles
Organic Synthesis Medicinal Chemistry Cross-Coupling

2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline: Validated Applications


Hit-to-Lead & Lead Optimization

Researchers developing novel therapeutics for areas such as oncology or infectious disease can utilize 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline as a key intermediate. Its unique lipophilic profile (XLogP3=3.4) and the presence of a reactive chloro handle make it an ideal scaffold for generating focused libraries of quinoxaline derivatives. The compound's structure allows for rapid exploration of structure-activity relationships (SAR) through parallel synthesis, accelerating the optimization of drug-like properties [1].

Chemical Biology Probe Development

In chemical biology, this compound serves as a foundational building block for synthesizing targeted probes. The 6-chloro substituent can be leveraged for late-stage functionalization to attach affinity tags, fluorescent reporters, or photoaffinity labels. This enables the investigation of protein targets, cellular pathways, and mechanisms of action with high precision [1].

Agrochemical Discovery Intermediate

The chloropyrimidine motif is a common pharmacophore in agrochemicals, including fungicides. 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline can be employed as a versatile intermediate in the synthesis of novel crop protection agents. Its structural features align with the molecular frameworks of known active compounds, making it a valuable starting point for discovering new products with improved efficacy and environmental profiles [1].

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Reactive chloro handle for cross-coupling and diversification
Reaction reproducibility and compound purity
Chemical probe development
Late-stage functionalization via C-Cl bond
Bioconjugation efficiency and target engagement context
Agrochemical intermediate synthesis
Chloropyrimidine pharmacophore scaffold
Bioactivity screening and environmental profile assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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